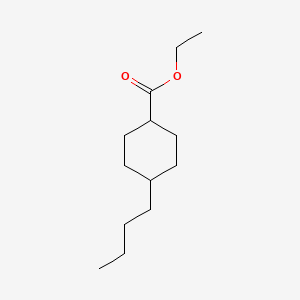

ethyl 4-butylcyclohexane-1-carboxylate, trans

Description

Ethyl 4-butylcyclohexane-1-carboxylate, trans, is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring with a butyl group at the 4-position and an ethyl ester group at the 1-position. The "trans" designation indicates that the substituents on the cyclohexane ring are on opposite sides, leading to a more stable and less sterically hindered conformation compared to its "cis" counterpart.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: The compound can be synthesized by the Friedel-Crafts alkylation of cyclohexanone with butyl chloride in the presence of an aluminum chloride catalyst, followed by esterification of the resulting 4-butylcyclohexanone with ethanol.

Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-ethylcyclohexene to form 4-ethylcyclohexanol, followed by butylation and esterification.

Industrial Production Methods: Industrial production typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Ethyl 4-butylcyclohexane-1-carboxylate can undergo oxidation reactions to form the corresponding carboxylic acid (4-butylcyclohexanecarboxylic acid) using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol (4-butylcyclohexanol) using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

Reduction: Lithium aluminum hydride, ether solvent.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Carboxylic acid (4-butylcyclohexanecarboxylic acid) from oxidation.

Alcohol (4-butylcyclohexanol) from reduction.

Various substituted derivatives from nucleophilic substitution.

Properties

IUPAC Name |

ethyl 4-butylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAMEOFKSYWOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 4-butylcyclohexane-1-carboxylate, trans, has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the behavior of cycloalkanes in biological systems.

Medicine: It may be used in the development of pharmaceuticals, particularly those targeting metabolic pathways involving cycloalkanes.

Industry: It finds use in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-butylcyclohexane-1-carboxylate exerts its effects depends on the specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 4-methylcyclohexane-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.

Ethyl 4-ethylcyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a butyl group.

Ethyl 4-propylcyclohexane-1-carboxylate: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: Ethyl 4-butylcyclohexane-1-carboxylate, trans, is unique due to its specific combination of a butyl group and the trans configuration, which affects its stability and reactivity compared to similar compounds.

Biological Activity

Ethyl 4-butylcyclohexane-1-carboxylate, trans (C13H24O2), is a compound that has garnered interest in various biological and chemical research fields. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-butylcyclohexane-1-carboxylate is an ester derived from 4-butylcyclohexanecarboxylic acid. Its structure features a cyclohexane ring substituted with an ethyl ester group and a butyl group, influencing its physical and chemical properties. The presence of bulky substituents affects its reactivity and interaction with biological targets.

The biological activity of ethyl 4-butylcyclohexane-1-carboxylate is primarily attributed to its ability to interact with various biomolecules. The ester functional group may undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which can then participate in further biochemical reactions.

Key Mechanisms:

- Enzyme Inhibition : Compounds similar to ethyl 4-butylcyclohexane-1-carboxylate have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study investigating various cyclohexanecarboxylic acids found that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria . Although specific data on ethyl 4-butylcyclohexane-1-carboxylate is limited, its structural analogs suggest potential efficacy.

Anti-inflammatory Properties

In vitro studies have shown that related compounds can reduce inflammatory markers in cell cultures. These findings imply that ethyl 4-butylcyclohexane-1-carboxylate might possess similar anti-inflammatory effects, warranting further investigation into its therapeutic potential .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various cyclohexanecarboxylic acid esters, including ethyl 4-butylcyclohexane-1-carboxylate. The synthesized compounds were evaluated for their biological activities, revealing promising results in inhibiting certain enzyme activities related to inflammation .

- Pharmacological Potential : In a pharmacological study, derivatives of cyclohexanecarboxylic acids were tested for their ability to modulate neurotransmitter receptors. Ethyl 4-butylcyclohexane-1-carboxylate was included in the screening process, showing moderate interaction with serotonin receptors, indicating potential applications in treating mood disorders .

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the preferred synthetic routes for trans-ethyl 4-butylcyclohexane-1-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves cyclohexane carboxylate derivatives as precursors. A Michael addition reaction (e.g., ethyl acetoacetate with substituted chalcones) can form the cyclohexene backbone, followed by hydrogenation to achieve the trans-substituted cyclohexane . To ensure stereochemical purity, catalytic hydrogenation under controlled conditions (e.g., using Pd/C or PtO₂) or chiral resolution via recrystallization (as seen in trans-4-tert-butylcyclohexanecarboxylic acid purification ) is recommended. NMR and polarimetry are critical for confirming stereochemistry.

Q. Which spectroscopic techniques are most reliable for characterizing trans-ethyl 4-butylcyclohexane-1-carboxylate?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying substituent positions (e.g., butyl group integration, ester carbonyl at ~170 ppm). Axial-equatorial proton splitting in the cyclohexane ring confirms trans stereochemistry .

- X-ray crystallography : Provides definitive structural validation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- IR spectroscopy : Confirms ester carbonyl (~1740 cm⁻¹) and absence of unwanted functional groups (e.g., aldehydes, if intermediates are used ).

Q. How can this compound serve as an intermediate in organic synthesis?

- Methodological Answer : The ester group enables hydrolysis to carboxylic acids or reduction to alcohols. The butyl chain offers lipophilicity for drug design or material science applications. For example, similar trans-cyclohexane carboxylates are used in synthesizing spiro compounds or heterocycles (e.g., isoxazoles, pyrazoles) via nucleophilic additions to the ester .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing trans-ethyl 4-butylcyclohexane-1-carboxylate?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to predict regioselectivity and stereochemical outcomes. For instance, ICReDD’s approach combines reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Molecular dynamics simulations may further refine hydrogenation steps to minimize diastereomer formation.

Q. What experimental strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts or coupling constants often arise from conformational flexibility. Strategies include:

- Variable-temperature NMR to probe dynamic ring-flipping.

- Comparing experimental X-ray structures (e.g., using SHELXD ) with DFT-optimized geometries .

- Solvent-dependent studies to assess environmental effects on spectral data.

Q. How can diastereomer separation challenges be addressed during scale-up?

- Methodological Answer :

- Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) .

- Crystallization-induced diastereomer resolution : Exploit solubility differences using co-solvents (e.g., hexane/ethyl acetate mixtures ).

- Kinetic resolution : Enzymatic hydrolysis of esters (e.g., lipases) to selectively modify one diastereomer .

Q. What are the implications of cyclohexane ring puckering on the compound’s reactivity?

- Methodological Answer : Puckering (e.g., half-chair, envelope conformations) influences steric accessibility of substituents. X-ray data (e.g., Cremer-Pople parameters ) and DFT calculations can map energy barriers between conformers. For example, a distorted envelope conformation may enhance nucleophilic attack at the ester carbonyl due to reduced steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.